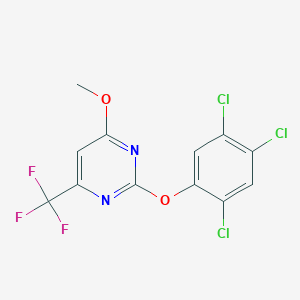
4-Methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine, also known as 'Metsulfuron-methyl', is a widely used herbicide that belongs to the sulfonylurea family. It is one of the most effective herbicides for controlling broadleaf weeds and grasses in a variety of crops, including wheat, barley, oats, and corn. Metsulfuron-methyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Pyrimidine derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, analgesic, and antiviral effects. For instance, novel compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, indicating the potential of pyrimidine derivatives in medical research (A. Abu‐Hashem et al., 2020). Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibitory activity against retroviruses, showcasing the antiviral potential of pyrimidine compounds (D. Hocková et al., 2003).
Chemical Synthesis and Optimization
Pyrimidine derivatives are valuable as intermediates in the synthesis of complex molecules. Research on the synthesis of dichloro-methoxy-pyrimidines has provided methodologies for achieving high purity and yield, essential for the development of pharmaceuticals and agrochemicals (Liu Guo-ji, 2009). Additionally, the exploration of pyrimidine-annelated heterocycles and their derivatives emphasizes the importance of pyrimidine in the creation of new heterocyclic compounds with potential applications in drug discovery and material science (K. Majumdar et al., 1998).
Herbicidal and Agrochemical Applications
The synthesis and evaluation of dimethoxypyrimidines as novel herbicides highlight the agricultural applications of pyrimidine derivatives. These compounds have been shown to possess high herbicidal activity, indicating their potential use in weed control and crop protection (Y. Nezu et al., 1996).
Molecular Structure and Drug Design
The study of molecular structures, such as the crystal structure analysis of pyrimidine derivatives, provides insights into their chemical behavior and potential interactions with biological targets. This knowledge is crucial for the design of new drugs and the optimization of existing therapies (Jorge Trilleras et al., 2009).
Eigenschaften
IUPAC Name |
4-methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2O2/c1-21-10-4-9(12(16,17)18)19-11(20-10)22-8-3-6(14)5(13)2-7(8)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYCMSPFYBFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

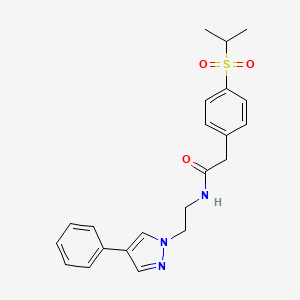
![Dimethyl [p-nitrophenylamino]maleate](/img/structure/B2657491.png)

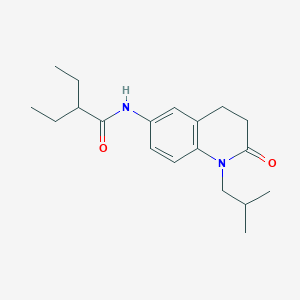

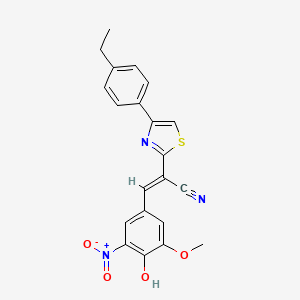
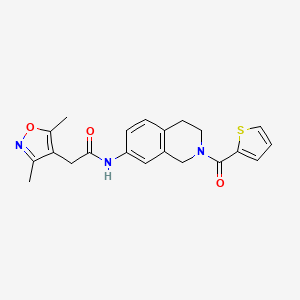
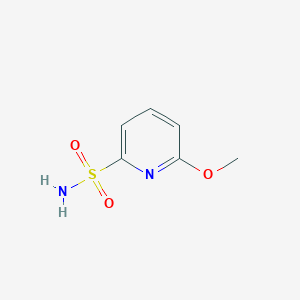

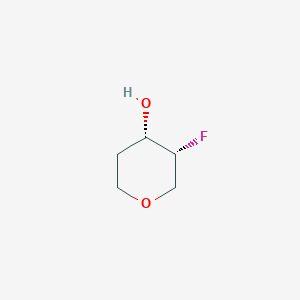

![2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B2657508.png)
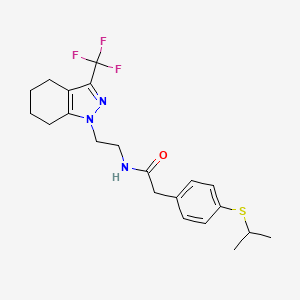
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(o-tolyl)methanone](/img/structure/B2657513.png)